molecular formula C15H15NO3 B14697843 Phenol, 4-(1-methyl-1-phenylethyl)-2-nitro- CAS No. 24133-64-0

Phenol, 4-(1-methyl-1-phenylethyl)-2-nitro-

Cat. No.: B14697843
CAS No.: 24133-64-0
M. Wt: 257.28 g/mol
InChI Key: VOQITOVLCZFMRO-UHFFFAOYSA-N
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Description

Phenol, 4-(1-methyl-1-phenylethyl)-2-nitro- is an organic compound with the molecular formula C15H16O. It is also known by other names such as p-(α,α-dimethylbenzyl)phenol and p-cumylphenol . This compound is characterized by the presence of a phenol group substituted with a 1-methyl-1-phenylethyl group and a nitro group at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-(1-methyl-1-phenylethyl)-2-nitro- typically involves the nitration of 4-(1-methyl-1-phenylethyl)phenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful temperature control to avoid side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The nitration reaction is followed by purification steps such as recrystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-(1-methyl-1-phenylethyl)-2-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenol, 4-(1-methyl-1-phenylethyl)-2-nitro- has various applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other organic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of polymers and resins.

Mechanism of Action

The mechanism of action of Phenol, 4-(1-methyl-1-phenylethyl)-2-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenol group can participate in hydrogen bonding and other interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 4-(1-methyl-1-phenylethyl)-2-nitro- is unique due to the presence of both the 1-methyl-1-phenylethyl group and the nitro group, which confer distinct chemical and biological properties.

Properties

CAS No.

24133-64-0

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

2-nitro-4-(2-phenylpropan-2-yl)phenol

InChI

InChI=1S/C15H15NO3/c1-15(2,11-6-4-3-5-7-11)12-8-9-14(17)13(10-12)16(18)19/h3-10,17H,1-2H3

InChI Key

VOQITOVLCZFMRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-]

Origin of Product

United States

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